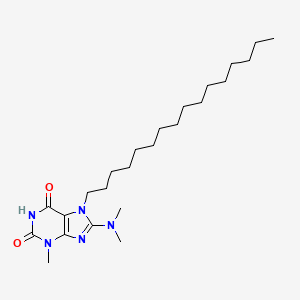
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C24H43N5O2 and a molecular weight of 433.643 g/mol . This compound is part of the purine family, which is known for its significant biological and chemical properties.
Preparation Methods
The synthesis of 8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the reaction of 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with trisamine in dimethylformamide (DMF) . This reaction typically requires heating and specific conditions to ensure the correct formation of the desired product.
Chemical Reactions Analysis
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and receptor interactions .
Comparison with Similar Compounds
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
- 8-Diethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Dibutylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H43N5O2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
8-(dimethylamino)-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H43N5O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(25-23(29)27(2)3)28(4)24(31)26-22(20)30/h5-19H2,1-4H3,(H,26,30,31) |
InChI Key |
ZBPGLPKWAWWDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
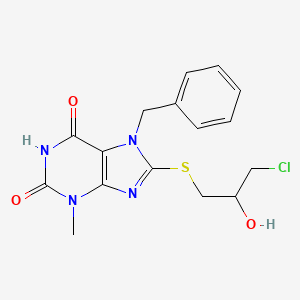
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)

![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
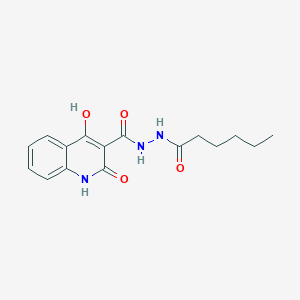
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
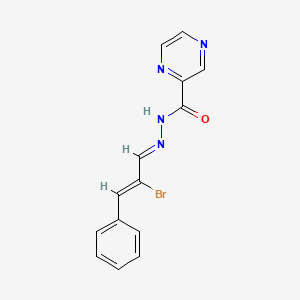
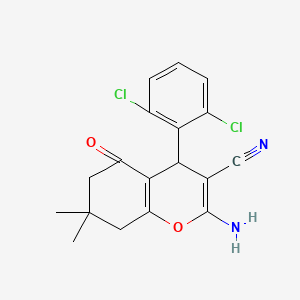
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
